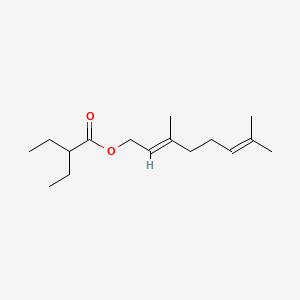
Geranyl-2-ethylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranyl-2-ethylbutyrate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by its pleasant aroma and is commonly used in the flavor and fragrance industry. The compound has the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geranyl-2-ethylbutyrate can be synthesized through an esterification reaction between geraniol and 2-ethylbutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of geranyl 2-ethylbutyrate often involves the use of biocatalysts. Enzymatic synthesis using lipases, such as Candida antarctica lipase B, has been shown to be effective. This method offers a greener alternative to traditional chemical synthesis, as it operates under milder conditions and reduces the need for toxic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Geranyl-2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Geranyl aldehyde and 2-ethylbutyric acid.
Reduction: Geraniol and 2-ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Geranyl-2-ethylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mécanisme D'action
The mechanism of action of geranyl 2-ethylbutyrate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The compound’s ester group can undergo hydrolysis, releasing geraniol and 2-ethylbutyric acid, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geranyl butyrate: Similar in structure but with a butyric acid moiety instead of 2-ethylbutyric acid.
Geranyl acetate: Contains an acetate group instead of 2-ethylbutyric acid.
Geranyl isovalerate: Features an isovaleric acid moiety instead of 2-ethylbutyric acid
Uniqueness
Geranyl-2-ethylbutyrate is unique due to its specific ester group, which imparts distinct olfactory properties. Its synthesis using biocatalysts also makes it a more environmentally friendly option compared to similar compounds .
Propriétés
Numéro CAS |
73019-14-4 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-ethylbutanoate |
InChI |
InChI=1S/C16H28O2/c1-6-15(7-2)16(17)18-12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
Clé InChI |
PFVYLGTZGQUUOT-SDNWHVSQSA-N |
SMILES |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
SMILES isomérique |
CCC(CC)C(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CCC(CC)C(=O)OCC=C(C)CCC=C(C)C |
Densité |
0.889-0.896 |
| 85136-39-6 73019-14-4 |
|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)





![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)




